

Investigating CECR2 with Small Molecule Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: GNE-886

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This in-depth technical guide provides a comprehensive overview of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein, its role in cellular signaling, and the use of small molecule inhibitors to probe its function. This document details the current understanding of CECR2's involvement in chromatin remodeling, DNA damage response, and cancer progression, with a focus on the well-characterized inhibitor, NVS-CECR2-1.

Core Concepts: Understanding CECR2

CECR2 is a member of the bromodomain-containing protein family, which are known as "readers" of histone acetylation marks. These proteins play a crucial role in the regulation of gene transcription by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and accessibility.

Functionally, CECR2 is a key component of the CERF (CECR2-containing remodeling factor) complex, an ATP-dependent chromatin remodeler.^{[1][2][3]} This complex, which also includes the ATPase subunits SNF2L (SMARCA1) or SNF2H (SMARCA5), is involved in critical developmental processes, particularly neurulation.^{[1][4]} Deletion of CECR2 in mice has been shown to cause severe neural tube defects.^[5] Beyond its role in development, CECR2 has been implicated in the DNA damage response, where it is suggested to inhibit γ -H2AX, a key marker of DNA double-strand breaks.^{[5][6]}

Recent studies have also highlighted the role of CECR2 in cancer. Increased expression of CECR2 has been observed in metastatic breast tumors, where it appears to promote cancer cell migration and invasion while helping them evade the immune system.^[7] This has positioned CECR2 as a potential therapeutic target in oncology, particularly in aggressive subtypes like triple-negative breast cancer.^{[7][8][9]}

Small Molecule Inhibition of CECR2

The development of potent and selective small molecule inhibitors is crucial for elucidating the biological functions of proteins like CECR2 and for validating them as therapeutic targets. NVS-CECR2-1 is a well-characterized chemical probe for CECR2.^{[5][10][11]}

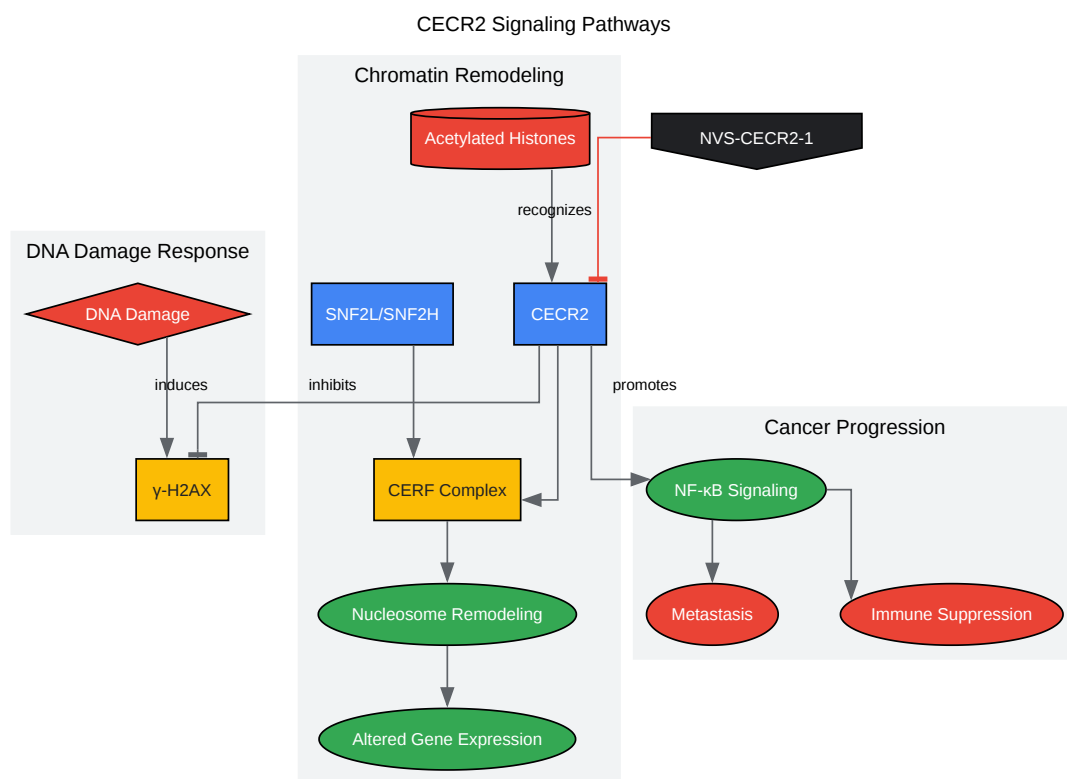
Quantitative Data for NVS-CECR2-1

The following table summarizes the key quantitative data for the small molecule inhibitor NVS-CECR2-1, providing insights into its potency, binding affinity, and cellular effects.

Parameter	Value	Assay Type	Reference
IC50	47 nM	AlphaScreen	^{[5][10][11]}
Kd	80 nM	Isothermal Titration Calorimetry (ITC)	^{[5][10][11]}
Cellular Activity (FRAP)	Robust activity at 0.1 μ M	Fluorescence Recovery After Photobleaching	^[5]
Clonogenic IC50 (SW48 cells)	0.64 μ M	Clonogenic Assay	^[10]
Apoptosis Induction	>80% of cells at 6 μ M (72 hours)	Apoptosis Assay	^{[10][11]}

Signaling and Functional Pathways of CECR2

CECR2's function is intrinsically linked to its role within the CERF chromatin remodeling complex and its interaction with acetylated histones. Its inhibition can therefore impact multiple downstream pathways.



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Caption: Overview of CECR2's role in chromatin remodeling, DNA damage, and cancer.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of CECR2 and its inhibitors. Below are protocols for key experiments cited in the literature.

CECR2 Inhibitor Screening Assay (AlphaLISA format)

This protocol is adapted from commercially available kits for high-throughput screening of CECR2 inhibitors.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Principle: This assay measures the disruption of the interaction between the CECR2 bromodomain and an acetylated histone peptide. A biotinylated histone peptide is captured by streptavidin-coated donor beads, and a His-tagged CECR2 protein is captured by nickel chelate acceptor beads. When in close proximity, excitation of the donor beads results in a singlet oxygen transfer to the acceptor beads, leading to a chemiluminescent signal. Inhibitors that disrupt the CECR2-histone interaction will reduce this signal.

Materials:

- His-tagged CECR2 bromodomain
- Biotinylated acetylated histone peptide substrate
- Streptavidin-coated Donor Beads
- Nickel Chelate Acceptor Beads
- Assay Buffer
- Test compounds (e.g., NVS-CECR2-1)
- 384-well OptiPlate

Procedure:

- Prepare a master mix containing the His-tagged CECR2 protein and the biotinylated histone peptide in assay buffer.
- Add 5 μ L of the master mix to each well of a 384-well plate.

- Add 5 μ L of the test inhibitor solution or vehicle control to the appropriate wells.
- Incubate the plate at room temperature for 30 minutes to allow for binding to occur.
- In a separate tube, dilute the Nickel Chelate Acceptor Beads in assay buffer and add 10 μ L to each well.
- Shake the plate briefly and incubate at room temperature for 30 minutes.
- In a separate tube, dilute the Streptavidin-coated Donor Beads in detection buffer and add 10 μ L to each well.
- Incubate the plate in the dark at room temperature for 15-30 minutes.
- Read the Alpha-counts on an AlphaScreen-compatible microplate reader.

Data Analysis: The percentage of inhibition is calculated relative to the positive (no inhibitor) and negative (no CECR2) controls. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a small molecule inhibitor to its protein target. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Materials:

- Purified CECR2 bromodomain protein
- NVS-CECR2-1 inhibitor
- ITC buffer (e.g., PBS or HEPES)
- Isothermal Titration Calorimeter

Procedure:

- Dialyze the CECR2 protein and dissolve the NVS-CECR2-1 inhibitor in the same ITC buffer to minimize heat of dilution effects.
- Load the CECR2 protein into the sample cell of the calorimeter.
- Load the NVS-CECR2-1 inhibitor into the injection syringe.
- Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
- A control experiment should be performed by injecting the inhibitor into the buffer alone to account for the heat of dilution.

Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP is used to measure the dynamics of molecular mobility in living cells. In the context of CECR2, it can be used to assess the binding of the inhibitor to CECR2 in a cellular environment. A fluorescently tagged CECR2 is expressed in cells, and a small region of the nucleus is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached region is then monitored, which reflects the mobility of the fluorescently tagged CECR2. In the presence of a potent inhibitor like NVS-CECR2-1, the mobility of CECR2 is expected to increase as it is displaced from the less mobile chromatin.

Materials:

- Cells expressing fluorescently tagged CECR2 (e.g., GFP-CECR2)
- Confocal microscope with a high-intensity laser for photobleaching
- NVS-CECR2-1 inhibitor
- Cell culture medium

Procedure:

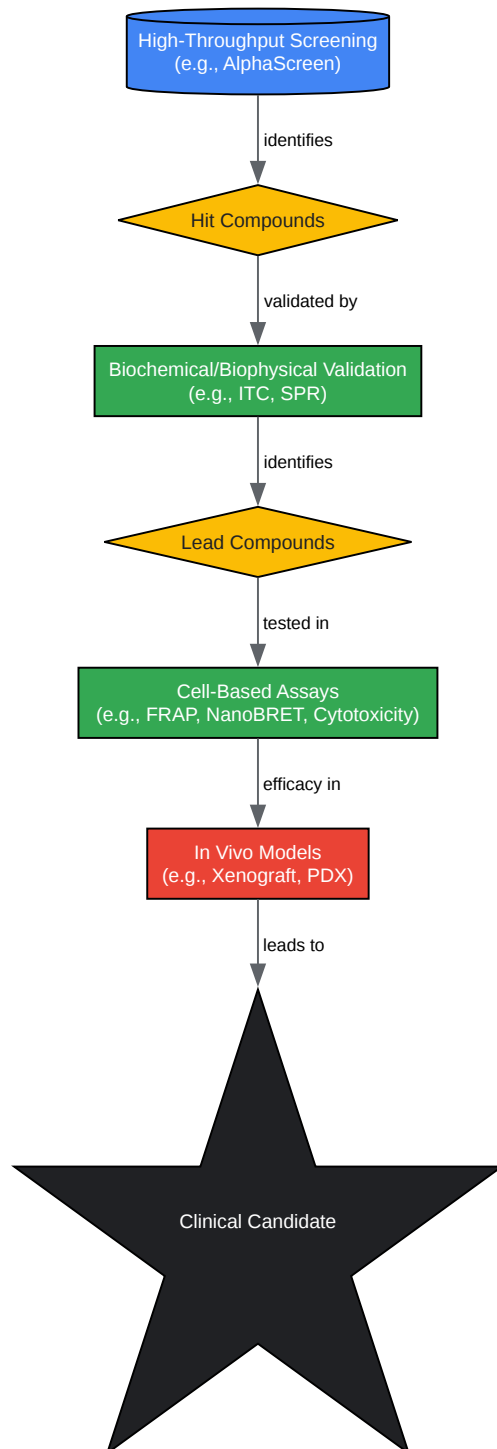
- Plate the cells expressing GFP-CECR2 on a glass-bottom dish.
- Treat the cells with various concentrations of NVS-CECR2-1 or a vehicle control for a specified period.
- Identify a region of interest within the nucleus for photobleaching.
- Acquire a pre-bleach image.
- Photobleach the region of interest with a high-intensity laser.
- Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached region.

Data Analysis: The fluorescence intensity in the bleached region over time is measured and normalized. The half-time of fluorescence recovery ($t_{1/2}$) is calculated, which is inversely proportional to the mobility of the protein.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel CECR2 inhibitors.

CECR2 Inhibitor Discovery and Characterization Workflow

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